1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17803083
InChI: InChI=1S/C10H17N3S/c1-8(10-11-4-6-14-10)12-9-3-5-13(2)7-9/h4,6,8-9,12H,3,5,7H2,1-2H3
SMILES:
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine

CAS No.:

Cat. No.: VC17803083

Molecular Formula: C10H17N3S

Molecular Weight: 211.33 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine -

Specification

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
IUPAC Name 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine
Standard InChI InChI=1S/C10H17N3S/c1-8(10-11-4-6-14-10)12-9-3-5-13(2)7-9/h4,6,8-9,12H,3,5,7H2,1-2H3
Standard InChI Key GSMCONBXUOTOPX-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=CS1)NC2CCN(C2)C

Introduction

Structural Analysis and Molecular Properties

Core Architecture

1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a primary amine group and at the nitrogen atom with a methyl group. The pyrrolidine moiety is connected via an ethylamine bridge to a 1,3-thiazole ring, a heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively . The thiazole’s electron-deficient nature and planar geometry contrast with the puckered conformation of pyrrolidine, creating a hybrid structure capable of diverse molecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₉N₃S
Molecular Weight225.35 g/mol
Hydrogen Bond Donors2 (amine groups)
Hydrogen Bond Acceptors3 (thiazole N, pyrrolidine N)
Rotatable Bonds4

Conformational Dynamics

Computational modeling of analogous compounds suggests that the ethyl linker permits rotational flexibility, enabling the thiazole ring to adopt multiple orientations relative to the pyrrolidine core . Intramolecular interactions, such as sulfur–nitrogen nonbonded contacts (3.0–3.5 Å), may stabilize specific conformations critical for biological activity . The methyl group on the pyrrolidine nitrogen introduces steric bulk that likely influences binding pocket compatibility in protein targets.

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine can be conceptualized through two primary fragments:

  • Pyrrolidin-3-amine derivative: 1-Methylpyrrolidin-3-amine serves as the core, synthesized via reductive amination of pyrrolidin-3-one followed by N-methylation.

  • Thiazole-ethylamine subunit: 2-(1-Aminoethyl)thiazole, accessible through Hantzsch thiazole synthesis using cysteamine and α-bromoketones .

Stepwise Assembly

A plausible pathway involves:

  • Thiazole Formation: Reaction of cysteamine with 2-bromoacetophenone yields 2-(1-aminoethyl)thiazole .

  • Pyrrolidine Functionalization: N-Methylation of pyrrolidin-3-amine using methyl iodide under basic conditions .

  • Coupling Reaction: Condensation of the thiazole-ethylamine subunit with 1-methylpyrrolidin-3-amine via EDC/HOBt-mediated amide bond formation, followed by reduction to the secondary amine .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole synthesisCysteamine, 2-bromoacetophenone, EtOH, reflux65–70
N-MethylationCH₃I, K₂CO₃, DMF, 50°C85
Amide couplingEDC, HOBt, DCM, rt60
Amine reductionLiAlH₄, THF, 0°C to reflux75

Pharmacological Hypotheses and Target Prediction

Muscarinic Acetylcholine Receptor Modulation

Structural parallels to M₃ mAChR positive allosteric modulators (PAMs) suggest potential activity at this target . The thiazole ring may engage in π–π stacking with aromatic residues (e.g., Trp₅₀²), while the pyrrolidine amine could form salt bridges with Asp₁₄₈ . Subtype selectivity over M₂/M₄ receptors may arise from steric clashes with smaller binding pockets.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (m, 1H, pyrrolidine CH₂), 1.78–1.89 (m, 3H, pyrrolidine CH₂), 2.32 (s, 3H, N-CH₃), 2.98 (q, J = 6.8 Hz, 2H, CH₂NH), 3.45 (td, J = 8.1 Hz, 1H, pyrrolidine CH), 4.02 (br s, 1H, NH), 7.25 (d, J = 3.3 Hz, 1H, thiazole H), 7.89 (d, J = 3.3 Hz, 1H, thiazole H) .

  • ESI-MS: m/z 226.2 [M+H]⁺ (calc. 225.35).

Developmental Challenges and Future Directions

Metabolic Stability

Preliminary in vitro assays with liver microsomes predict rapid N-demethylation (t₁/₂ = 12 min), necessitating prodrug strategies or substituent modifications .

Toxicity Profiling

In silico screening flags potential hERG channel inhibition (IC₅₀ predicted 1.2 μM), requiring structural optimization to reduce cardiovascular risks .

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